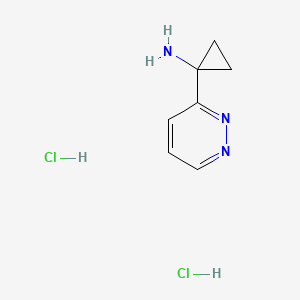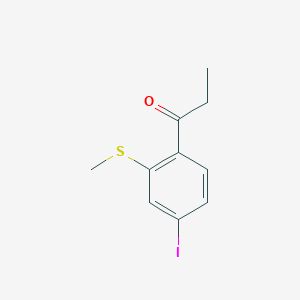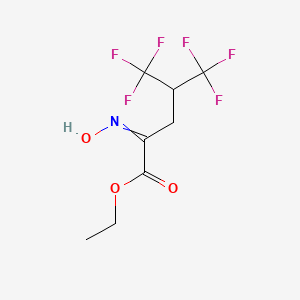
(Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate: is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a hydroxyimino functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate typically involves the reaction of ethyl 5,5,5-trifluoro-4-(trifluoromethyl)pentanoate with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the hydroxyimino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate is studied for its potential as an enzyme inhibitor. The trifluoromethyl groups can interact with active sites of enzymes, leading to the development of novel inhibitors for therapeutic applications.
Medicine: The compound’s potential as a drug candidate is explored due to its ability to modulate biological pathways. It is investigated for its efficacy in treating diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyimino group can form hydrogen bonds with active site residues, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
- Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-methylpentanoate
- Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(difluoromethyl)pentanoate
- Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)hexanoate
Comparison: Compared to these similar compounds, (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate is unique due to the presence of both trifluoromethyl and hydroxyimino groups in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H9F6NO3 |
|---|---|
Poids moléculaire |
281.15 g/mol |
Nom IUPAC |
ethyl 5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H9F6NO3/c1-2-18-6(16)4(15-17)3-5(7(9,10)11)8(12,13)14/h5,17H,2-3H2,1H3 |
Clé InChI |
VGQBAQCNUSUCFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NO)CC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


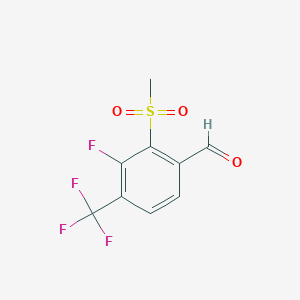

![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
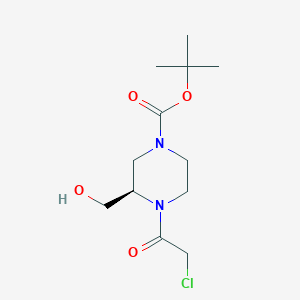
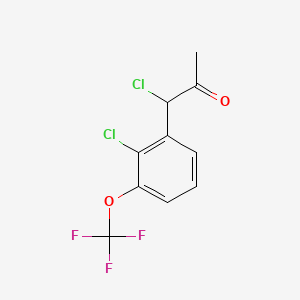


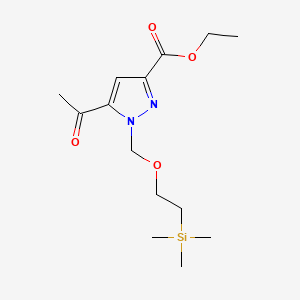


![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
